D,L-Cystathionine-d4 (Major)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

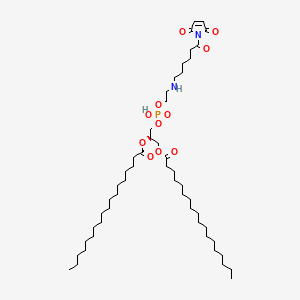

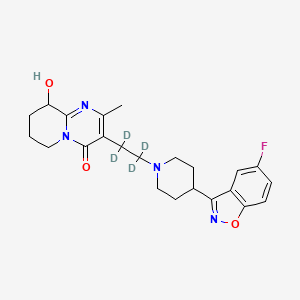

D,L-Cystathionine-d4 (Major) is a compound with the molecular formula C7H10D4N2O4S and a molecular weight of 226.29 . It is an intermediate in the biosynthesis of cysteine, composed of homocysteine and serine . It has four potential isomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine . It is intended for use as an internal standard for the quantification of cystathionine by GC- or LC-MS .

Synthesis Analysis

The most rational strategy for the synthesis of high-purity L-cystathionine involves the preparation of L-cystathionine with protecting groups via the thioalkylation of easily obtainable thiol and halide compounds, followed by purification and single-step deprotection under mild conditions . A practical and simple method for the preparation of L-cystathionine was examined, which involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid, to obtain L-cystathionine with protecting groups, followed by single-step deprotection under mild conditions .Molecular Structure Analysis

The molecular structure of D,L-Cystathionine-d4 (Major) is represented by the formula C7H10D4N2O4S .Chemical Reactions Analysis

Cystathionine-β-synthase (CBS), the first (and rate-limiting) enzyme in the transsulfuration pathway, is an important mammalian enzyme in health and disease. Its biochemical functions under physiological conditions include the metabolism of homocysteine (a cytotoxic molecule and cardiovascular risk factor) and the generation of hydrogen sulfide (H 2 S), a gaseous biological mediator with multiple regulatory roles in the vascular, nervous, and immune system .Physical And Chemical Properties Analysis

D,L-Cystathionine-d4 (Major) is a solid substance. It has a melting point of >230°C (dec.) . It is slightly soluble in aqueous acid and water .Wissenschaftliche Forschungsanwendungen

Chiral Discrimination and Determination

“D,L-Cystathionine-d4” is used in the study of chiral discrimination, which is crucial for understanding the different biological activities of enantiomers. The compound can be employed in analytical techniques to differentiate between the D- and L-forms of cysteine, which have contrasting effects on human physiology .

Metabolic Engineering for Amino Acid Production

In the field of metabolic engineering, “D,L-Cystathionine-d4” serves as a model compound to study the biosynthesis pathways of amino acids like L-cysteine. This research is significant for developing methods to produce L-cysteine via fermentation, using microorganisms like E. coli, which has applications in pharmaceuticals, food, and cosmetics .

Bone Destruction Activity Studies in Odontogenic Cysts

“D,L-Cystathionine-d4” is used in metabolomic studies to understand the bone destruction activity associated with odontogenic cysts. By analyzing the metabolomic profiles, researchers can identify the role of L-cysteine in the pathophysiology of these conditions .

Neurodegenerative Disease Research

The compound is instrumental in studying the effects of cysteine on neurodegenerative diseases. Since an imbalance in cysteine levels can lead to conditions like amyotrophic lateral sclerosis and Huntington’s disease, “D,L-Cystathionine-d4” is used to investigate the underlying mechanisms .

Antioxidant Studies

“D,L-Cystathionine-d4” is used in research to explore the antioxidant properties of cysteine. L-cysteine acts as a neuroprotective antioxidant at low levels but can cause neuronal damage at high concentrations. The compound helps in quantifying and understanding these effects .

Sensor Development for Cysteine Detection

The compound’s unique properties make it suitable for developing sensors that can detect cysteine levels. This is particularly important for early diagnosis of diseases where cysteine levels are a critical factor .

Wirkmechanismus

Target of Action

D,L-Cystathionine-d4 is a deuterium-labeled compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

D,L-Cystathionine-d4 is an intermediate in the biosynthesis of cysteine, composed of homocysteine and serine . It’s involved in the transsulfuration pathway, which is crucial for the synthesis of the amino acid cysteine . The downstream effects of this pathway include the production of glutathione, a critical antioxidant in the body.

Pharmacokinetics

The presence of deuterium atoms can potentially affect these properties . Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As an intermediate in the biosynthesis of cysteine, it plays a role in the production of glutathione, a critical antioxidant in the body .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for D,L-Cystathionine-d4 (Major) involves the conversion of L-serine into L-cystathionine via a series of reactions, followed by the introduction of deuterium atoms to obtain the final product.", "Starting Materials": ["L-serine", "L-homocysteine", "S-ethyl-L-cysteine", "S-ethyl-L-cysteine-d4"], "Reaction": ["Step 1: L-serine is converted into L-homocysteine through a series of reactions involving enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase.", "Step 2: L-homocysteine reacts with S-ethyl-L-cysteine to form L-cystathionine.", "Step 3: L-cystathionine is then treated with deuterated ethyl iodide to introduce deuterium atoms into the molecule, yielding D,L-Cystathionine-d4 (Major)."] } | |

CAS-Nummer |

146764-57-0 |

Produktname |

D,L-Cystathionine-d4 (Major) |

Molekularformel |

C7H14N2O4S |

Molekulargewicht |

226.283 |

IUPAC-Name |

2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |

InChI-Schlüssel |

ILRYLPWNYFXEMH-LNLMKGTHSA-N |

SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

Synonyme |

S-(2-Amino-2-carboxyethyl)homocysteine-d4; DL-Allocystathionine-d4; NSC 118379-d4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)